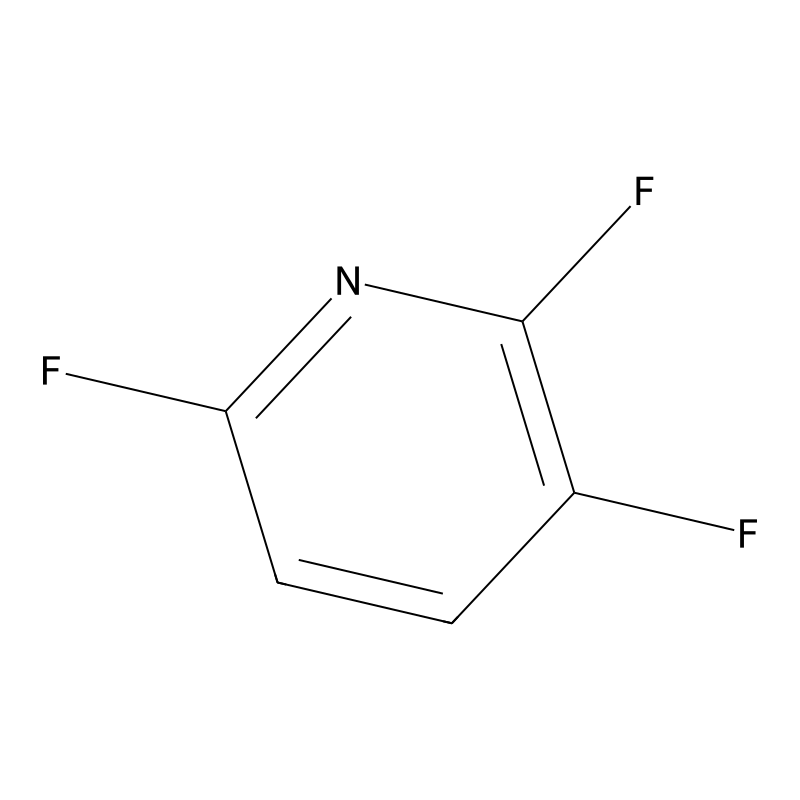2,3,6-Trifluoropyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Building Block for Organic Synthesis:
Due to its unique chemical properties, 2,3,6-trifluoropyridine serves as a valuable building block in the synthesis of various organic compounds. Its aromatic ring and electron-withdrawing fluorine atoms influence its reactivity, allowing chemists to incorporate it into diverse molecular structures. Research studies have explored its use in the synthesis of:
- Pharmaceuticals: Scientists have investigated the potential of 2,3,6-trifluoropyridine derivatives as drug candidates for various therapeutic areas. For instance, a study published in the European Journal of Medicinal Chemistry explored its use in developing new anticonvulsant agents [].
- Functional Materials: Researchers have utilized 2,3,6-trifluoropyridine as a building block for the synthesis of functional materials with specific properties. A study in Dyes and Pigments reported on the development of novel fluorescent dyes derived from 2,3,6-trifluoropyridine for potential applications in bioimaging [].
Research Catalyst:
The specific properties of 2,3,6-trifluoropyridine, including its basicity and Lewis acidity, make it a useful catalyst in various chemical reactions. Studies have explored its potential as a catalyst for:
- Organic Transformations: Researchers have investigated the use of 2,3,6-trifluoropyridine as a catalyst for promoting various organic transformations, such as C-C and C-N bond formations. A study published in the Journal of the American Chemical Society demonstrated its effectiveness in catalyzing the synthesis of amides [].
- Polymerization Reactions: 2,3,6-Trifluoropyridine has been explored as a catalyst for specific polymerization reactions, potentially leading to the development of novel polymers with desired properties. A study in Polymer Chemistry reported on its use in the controlled polymerization of vinyl monomers [].
2,3,6-Trifluoropyridine is a fluorinated heterocyclic compound characterized by three fluorine atoms substituted at the 2, 3, and 6 positions of the pyridine ring. Its chemical formula is C5H2F3N, and it has a CAS number of 3512-18-3. The compound appears as a colorless liquid with a distinct odor and is known for its moderate volatility and flammability. It is insoluble in water but soluble in organic solvents like ethanol and ether .
2,3,6-Trifluoropyridine itself is not known to have a specific mechanism of action in biological systems. However, due to its reactivity, it can be incorporated into various molecules that do possess biological activity. The mechanism of action of such derivatives would depend on their specific structure and function [].
Research on the biological activity of 2,3,6-Trifluoropyridine indicates potential applications in medicinal chemistry. It has shown activity against certain types of cancer cells and may possess antibacterial properties. Its unique structure allows it to interact with biological targets effectively, although specific mechanisms of action require further investigation .
Several methods exist for synthesizing 2,3,6-Trifluoropyridine:
- Fluorination of Pyridine Derivatives: This method involves the direct fluorination of pyridine derivatives using fluorinating agents such as xenon difluoride or other electrophilic fluorinating agents.
- Nucleophilic Substitution: Starting from a suitable precursor like 2,6-dichloropyridine, nucleophilic substitution with fluoride sources can yield 2,3,6-Trifluoropyridine.
- Lithiation: The compound can also be synthesized through lithiation followed by reaction with fluorinating agents to introduce the trifluoro group effectively .
2,3,6-Trifluoropyridine finds applications in various fields:
- Pharmaceuticals: Its unique properties make it a valuable building block in drug discovery and development.
- Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its biological activity.
- Material Science: The compound is utilized in developing advanced materials owing to its chemical stability and reactivity .
Several compounds share structural similarities with 2,3,6-Trifluoropyridine. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Fluoropyridine | One fluorine substituent | Less reactive than trifluorinated versions |
| 3-Fluoropyridine | One fluorine substituent | Similar reactivity profile |
| 2,4-Difluoropyridine | Two fluorine substituents | More polar than trifluorinated variants |
| 4-Fluoropyridine | One fluorine substituent | Different position of substitution |
| 3,5-Dichloro-2-fluoropyridine | Chlorine and fluorine substitutions | Contains halogens which affect reactivity |
The presence of three fluorine atoms in 2,3,6-Trifluoropyridine significantly alters its chemical properties compared to these similar compounds, making it more reactive and versatile for synthetic applications .
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (16.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant








